Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinolone derivative. Quinolones are a class of synthetic broad-spectrum antibacterial agents. This compound is known for its high antibacterial activity against both gram-positive and gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate involves several steps:
Starting Material: The synthesis begins with 4-fluoro-3-(1H-pyrrol-1-yl)aniline.
Esterification: This compound reacts with diethyl ethoxymethylenemalonate to form an intermediate malonate.
Cyclization: The malonate undergoes cyclization to form the quinolinecarboxylate ester.
Ethylation: The ester is then ethylated.
Hydrolysis: Finally, the ester is hydrolyzed with aqueous sodium hydroxide to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps as mentioned above but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinolone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinolone derivatives with modified antibacterial properties .
Scientific Research Applications
Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a starting material for synthesizing other quinolone derivatives.
Biology: The compound is studied for its antibacterial activity and its effects on bacterial DNA gyrase and topoisomerase IV.
Industry: The compound is used in the production of antibacterial agents for various applications.
Mechanism of Action
The antibacterial activity of Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: An earlier quinolone with lower antibacterial activity.
Ciprofloxacin: A widely used fluoroquinolone with a broad spectrum of activity.
Enoxacin: Another fluoroquinolone with similar antibacterial properties.
Uniqueness
Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate is unique due to its high antibacterial activity and broad spectrum of action. Its fluorine and pyrrolidinyl groups contribute to its enhanced activity compared to other quinolones .
Properties
IUPAC Name |
ethyl 1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-3-20-11-13(18(23)24-4-2)17(22)12-9-14(19)16(10-15(12)20)21-7-5-6-8-21/h9-11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGLTLIUNOGPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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